

Technical Guide: Chemical Properties & Applications of 2-Formylbenzeneboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Formylbenzeneboronic acid
pinacol ester

Cat. No.: B15235413

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Executive Summary: The "Ortho Effect" Advantage

2-Formylbenzeneboronic acid pinacol ester represents a privileged scaffold in organic synthesis due to the unique proximity of its electrophilic aldehyde and nucleophilic boronate ester.^[1] Unlike its meta or para counterparts, this molecule is not merely a Suzuki coupling partner; it is a "pre-organized" heterocycle precursor.^[1]

For drug developers, this compound is the primary gateway to benzoxaboroles, a class of boron-heterocycles with validated clinical success (e.g., Tavaborole, Crisaborole). Its dual reactivity allows for rapid library generation via sequential functionalization: C-C bond formation at the boron center or condensation/reduction at the aldehyde, often followed by spontaneous intramolecular trapping.

Physicochemical Profile

The pinacol ester moiety confers significantly improved solubility and stability compared to the free boronic acid, which is prone to dehydration (boroxine formation) and protodeboronation.

Property	Data	Notes
IUPAC Name	2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde	
CAS Number	380151-85-9	Caution:[2] Do not confuse with 4-formyl isomer (128376-64-7).[1]
Molecular Weight	232.08 g/mol	
Appearance	Viscous oil or low-melting solid	Purity dependent; often solidifies at -20°C.
Solubility	DCM, THF, DMSO, Toluene	Hydrolytically unstable in aqueous base.[1]
Storage	2–8°C, Inert Atmosphere (Ar/N ₂)	Critical: Aldehyde is susceptible to air oxidation to carboxylic acid.[1]
Key NMR Signals	¹ H NMR (CDCl ₃): δ ~10.5 (s, 1H, CHO), 1.35 (s, 12H, Pin)	Diagnostic downfield shift of aldehyde due to ortho-boronate interaction.

Synthetic Utility & Reactivity

The core value of this molecule lies in its divergent reactivity pathways.[1]

A. The Suzuki-Miyaura Pathway (Intermolecular)

The pinacol ester is a robust partner for Pd-catalyzed cross-coupling.[1] However, the ortho-formyl group introduces steric bulk and electronic effects.[1]

- Challenge: The aldehyde is an electron-withdrawing group (EWG), which generally facilitates transmetalation, but its ortho position can coordinate with Pd, potentially retarding the cycle or leading to decarbonylation.

- Solution: Use bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands ($\text{Pd}(\text{dppf})\text{Cl}_2$) to enforce reductive elimination.[1]

B. The Benzoxaborole Pathway (Intramolecular)

This is the high-value application.[1] Upon removal of the pinacol protecting group (or direct activation), the boron atom becomes Lewis acidic.[1] If a nucleophile (like a hydroxyl group) is generated at the benzylic position via reaction of the aldehyde, it spontaneously attacks the boron to close the oxaborole ring.

Pathway Visualization

The following diagram illustrates the divergent workflows available from this scaffold.



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Figure 1: Divergent synthetic pathways.[1] The upper path utilizes the boronate for coupling; the lower path leverages the 'ortho' effect for heterocycle formation.

Experimental Protocols

Protocol A: Synthesis of Benzoxaboroles via Reductive Cyclization

Context: This protocol converts the 2-formyl pinacol ester into a benzoxaborole, a privileged pharmacophore in anti-infective research.[1]

Reagents:

- Substrate: **2-Formylbenzeneboronic acid pinacol ester** (1.0 equiv)[1]

- Reducing Agent: Sodium Borohydride (NaBH_4) (1.2 equiv)[1]
- Solvent: Methanol (MeOH) / THF (1:1)[1]
- Acid: 1M HCl (for hydrolysis)

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 mmol of the pinacol ester in 5 mL of anhydrous MeOH/THF under nitrogen. Cool to 0°C . [1]
- Reduction: Slowly add NaBH_4 (1.2 mmol) portion-wise. The aldehyde is reduced to the benzyl alcohol. [1]
 - Mechanism: [1][3] The boronate ester remains intact during mild borohydride reduction. [1]
- Monitoring: Stir at 0°C for 30 mins. Monitor by TLC (Aldehyde spot disappears; more polar alcohol spot appears). [1]
- Hydrolysis & Cyclization (The Critical Step):
 - Add 1M HCl carefully until $\text{pH} < 2$. [1] Stir at room temperature for 1–2 hours.
 - Chemical Event: [1][4][5] Acid hydrolysis cleaves the pinacol group. [1] The free boronic acid $[\text{B}(\text{OH})_2]$ is revealed. [1] The adjacent benzylic alcohol oxygen immediately attacks the Lewis acidic boron, displacing water to form the stable 5-membered oxaborole ring. [1]
- Workup: Extract with Ethyl Acetate. The benzoxaborole is typically stable to water. [1] Dry over Na_2SO_4 and concentrate.
- Validation: ^1H NMR will show the disappearance of the pinacol methyls (δ 1. [1]3) and the appearance of the benzylic $-\text{CH}_2-\text{O}-$ protons as a singlet around δ 5.0 ppm. [1]

Protocol B: Suzuki-Miyaura Coupling (Aldehyde Retention)

Context: Coupling the aryl ring while keeping the aldehyde intact for later derivatization. [1]

Reagents:

- Catalyst: Pd(dppf)Cl₂[1][4]·DCM (3-5 mol%)[1]
- Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (mild bases preferred to prevent Cannizzaro reaction of the aldehyde).[1]
- Solvent: 1,4-Dioxane/Water (4:1).[1]

Workflow:

- Degas solvents thoroughly (Argon sparge, 15 min). Oxygen is the enemy here, as it promotes homocoupling and aldehyde oxidation.[1]
- Combine aryl halide, boronate ester, and base in the reaction vessel.
- Add catalyst last under positive Argon pressure.
- Heat to 80°C. Note: Avoid reflux temperatures >100°C if possible to minimize aldehyde degradation.[1]
- Purification Tip: The product will contain an aldehyde.[1] Avoid amine-functionalized silica during purification, as it may form imines.[1] Use standard silica with slightly acidic eluent if necessary.[1]

Medicinal Chemistry Applications

Covalent Inhibition (Reversible)

The benzoxaborole moiety derived from this precursor acts as a reversible covalent inhibitor.[1]

The empty p-orbital on the boron atom can accept electron density from nucleophilic residues (e.g., Serine, Threonine) in enzyme active sites, forming a tetrahedral boronate adduct.

- Example: Tavaborole (AN2690) targets the editing domain of leucyl-tRNA synthetase via this mechanism.[1]

Fluorescent Sensors

The 2-formyl group allows for the condensation of hydrazine-based fluorophores.[1] The resulting boronic acid-fluorophore conjugate can detect Reactive Oxygen Species (ROS) or saccharides (glucose sensing).[1] The proximity of the boron to the fluorophore modulates fluorescence via Photoinduced Electron Transfer (PET).[1]

Handling & Safety (E-E-A-T)

- Hazard Identification:
 - H315/H319: Causes skin and serious eye irritation.[1][2][6][7]
 - H335: May cause respiratory irritation.[1][2][6][7]
- Stability Warning:
 - The pinacol ester is relatively hydrolytically stable, but the aldehyde is the weak link.[1] Upon exposure to air, it oxidizes to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
 - Detection: Check IR for appearance of broad -OH stretch (carboxylic) and shift in Carbonyl stretch.[1]
- Storage Protocol:
 - Store strictly at 2–8°C.[1]
 - Keep under Argon.[1]
 - If the compound turns from white/colorless to yellow, check purity (yellowing often indicates aldehyde oxidation or polymerization).[1]

References

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[\[Link\]](#)^[1]

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- To cite this document: BenchChem. [Technical Guide: Chemical Properties & Applications of 2-Formylbenzeneboronic Acid Pinacol Ester]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15235413/docs#technical-guide-chemical-properties-applications-of-2-formylbenzeneboronic-acid-pinacol-ester\]](https://www.benchchem.com/product/b15235413/docs#technical-guide-chemical-properties-applications-of-2-formylbenzeneboronic-acid-pinacol-ester)

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